[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate
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Overview
Description
13-Dehydroxyindaconintine is a natural alkaloid known for its antioxidant properties. It is derived from plants in the Ranunculaceae family, specifically from Aconitum species
Preparation Methods
Synthetic Routes and Reaction Conditions: 13-Dehydroxyindaconintine can be synthesized through chemical reactions involving indaconitine and a strong base to remove the hydroxyl group . The reaction typically involves heating the mixture under controlled conditions to ensure the removal of the hydroxyl group without affecting other functional groups.
Industrial Production Methods: Industrial production of 13-Dehydroxyindaconintine involves extraction from natural sources, such as the roots of Aconitum kusnezoffii . The extraction process includes solvent extraction, purification, and crystallization to obtain the compound in its pure form. The solvents commonly used include chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .
Chemical Reactions Analysis
Types of Reactions: 13-Dehydroxyindaconintine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed:
Oxidation: Formation of oxidized derivatives with additional oxygen atoms.
Reduction: Formation of reduced derivatives with additional hydrogen atoms.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
13-Dehydroxyindaconintine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of alkaloids in various chemical reactions.
Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and neuroprotective properties.
Industry: Utilized in the development of natural antioxidant formulations for various industrial applications.
Mechanism of Action
The mechanism of action of 13-Dehydroxyindaconintine primarily involves its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage . The molecular targets include enzymes involved in oxidative stress pathways, such as superoxide dismutase and catalase. The compound also modulates signaling pathways related to inflammation and cell survival.
Comparison with Similar Compounds
Indaconitine: The parent compound from which 13-Dehydroxyindaconintine is derived.
Aconitine: Another alkaloid from the same plant family with similar properties.
Mesaconitine: A structurally related alkaloid with comparable biological activities.
Uniqueness: 13-Dehydroxyindaconintine is unique due to the absence of the hydroxyl group, which imparts distinct chemical and biological properties. This structural difference influences its reactivity and interaction with biological targets, making it a valuable compound for specific research applications .
Properties
Molecular Formula |
C34H47NO9 |
---|---|
Molecular Weight |
613.7 g/mol |
IUPAC Name |
[(1S,2R,3R,4S,5R,6S,8R,10R,13R,14R,16S,17S)-8-acetyloxy-11-ethyl-14-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C34H47NO9/c1-7-35-16-32(17-39-3)23(37)14-24(41-5)34-21-13-20-22(40-4)15-33(44-18(2)36,26(30(34)35)28(42-6)29(32)34)25(21)27(20)43-31(38)19-11-9-8-10-12-19/h8-12,20-30,37H,7,13-17H2,1-6H3/t20-,21-,22+,23-,24+,25-,26?,27+,28?,29-,30-,32+,33-,34+/m1/s1 |
InChI Key |
YYJZWLOTQILZLS-WBJVIOBZSA-N |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2C(C([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@H]5[C@H]6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6CC4C5C6OC(=O)C7=CC=CC=C7)OC)OC(=O)C)OC)OC)O)COC |
Origin of Product |
United States |
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